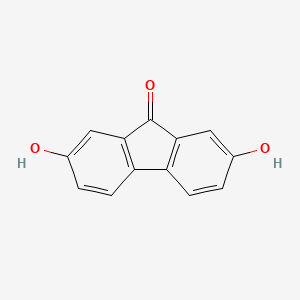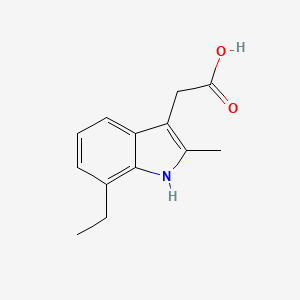
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Bacterial Catabolism of Indole-3-Acetic Acid
Research by Laird, Flores, and Leveau (2020) explores the catabolism of indole-3-acetic acid (IAA) by bacteria, which involves gene clusters iac and iaa responsible for aerobic and anaerobic degradation of IAA into various compounds. This study highlights the ecological and biotechnological implications of IAA degradation by bacteria, suggesting potential applications in bioremediation and agricultural biotechnology to address IAA-related pathologies in plants and humans (Laird, Flores, & Leveau, 2020).
Auxin and Ethylene Regulation in Trees
Savidge (1988) reviews the role of indol-3-ylacetic acid (IAA) and ethylene in regulating the diameter growth of trees, underscoring the complex interactions between these hormones in plant development and stress responses. This research indicates the potential for manipulating these hormonal pathways to enhance tree growth and resilience, with implications for forestry and agricultural productivity (Savidge, 1988).
Regulation of Cell Death by Acetic Acid in Yeasts
Chaves et al. (2021) review the mechanisms of cell death induced by acetic acid in yeasts, providing insight into the molecular pathways affected by acetic acid exposure. This research is relevant for biotechnological applications, including the optimization of fermentation processes and the development of yeast strains with enhanced tolerance to acetic acid, thereby improving industrial fermentation efficiency (Chaves et al., 2021).
Acetic Acid in Industrial Cleaning and Acidizing Operations
Alhamad et al. (2020) discuss the use of organic acids, including acetic acid, in industrial cleaning and acidizing operations for both carbonate and sandstone formations. The review highlights the advantages of using acetic acid over traditional acids, such as its lower corrosion rates and environmental impact, suggesting its potential for broader application in the oil and gas industry (Alhamad et al., 2020).
properties
IUPAC Name |
2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSZOISNDIQJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

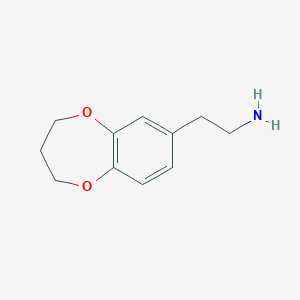


![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
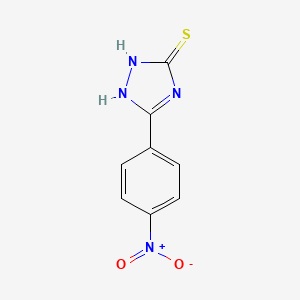
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

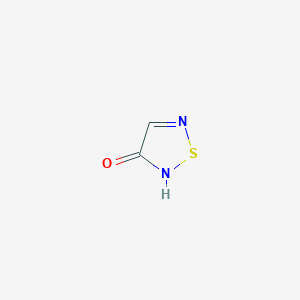
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)


